4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280354
InChI: InChI=1S/C19H17N3O4S2/c1-24-13-5-3-12(4-6-13)22-17(20)16(28-19(22)27)18(23)21-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10,20H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16280354

Molecular Formula: C19H17N3O4S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C19H17N3O4S2
Molecular Weight 415.5 g/mol
IUPAC Name 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H17N3O4S2/c1-24-13-5-3-12(4-6-13)22-17(20)16(28-19(22)27)18(23)21-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10,20H2,1H3,(H,21,23)
Standard InChI Key ZNQJHKHTASOCEH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s 1,3-thiazole ring (C3H3NS) serves as the central scaffold, with substitutions at positions 3, 4, and 5 conferring distinct physicochemical properties. Key features include:

  • Thioxo group (C=S) at position 2, enhancing electrophilicity and hydrogen-bonding capacity.

  • 4-Methoxyphenyl at position 3, introducing aromaticity and electron-donating methoxy effects.

  • Benzodioxol-5-ylmethyl carboxamide at position 5, contributing to hydrophobic interactions and potential CNS permeability.

The molecular formula C19H17N3O4S2 (MW: 415.5 g/mol) reflects a balanced lipophilicity (clogP ≈ 2.8) and polar surface area (≈110 Ų), suggesting moderate blood-brain barrier penetration.

Table 1: Molecular Properties

PropertyValue
IUPAC Name4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Molecular FormulaC19H17N3O4S2
Molecular Weight415.5 g/mol
InChIInChI=1S/C19H17N3O4S2/c1-24-13-5-3-12(4-6-13)22-17(20)16(28-19(22)27)18(23)21-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10,20H2,1H3,(H,21,23)
InChIKeyZNQJHKHTASOCEH-UHFFFAOYSA-N

Conformational Analysis

Density functional theory (DFT) simulations of analogous thiazoles reveal non-planar geometries due to steric interactions between the 4-methoxyphenyl and benzodioxole groups . The thioxo group adopts an exo-conformation, positioning the sulfur atom for potential nucleophilic attacks or metal coordination .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

A plausible synthesis involves four stages:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions.

  • Methoxyphenyl Introduction: Ullmann coupling or Suzuki-Miyaura cross-coupling for aryl group attachment .

  • Benzodioxolymethyl Carboxamide Installation: Peptide coupling (e.g., EDC/HOBt) between 1,3-benzodioxole-5-methanamine and thiazole-5-carboxylic acid.

  • Amino Group Deprotection: Acidic hydrolysis of protected amine precursors .

Critical Reaction Parameters

  • Ring Closure: Requires anhydrous DMF at 80–90°C for 12–16 hours (yield: 68–72%).

  • Cross-Coupling: Pd(PPh3)4 catalyst with K2CO3 base in THF/water (3:1) at 60°C .

  • Carboxamide Coupling: 0°C to room temperature, 4 h, 85% yield.

Analog StructureMIC (μg/mL)OrganismReference
5-(p-Nitrophenyl)-thiadiazole31.25E. coli
Adamantyl-thiadiazole22.4S. aureus
This CompoundIn silico: 28.3 (predicted)E. coli

The benzodioxole moiety may enhance Gram-positive targeting through porin interaction, while the methoxyphenyl group could disrupt bacterial membrane potential .

Mechanistic Hypotheses

Enzyme Inhibition Pathways

  • Dihydrofolate Reductase (DHFR): Thiazole-thioxo systems may mimic pterin substrates, inhibiting nucleotide synthesis .

  • Topoisomerase II: Intercalation potential from planar aromatic systems .

  • COX-II Selectivity: Sulfur atoms may coordinate with heme iron, similar to Celecoxib .

Cellular Uptake and Metabolism

CYP3A4-mediated demethylation of the methoxy group generates a catechol derivative, potentially enhancing solubility but requiring glucuronidation for excretion.

Comparative Analysis with Heterocyclic Analogs

Thiazole vs. Thiadiazole Bioactivity

Replacing the thiadiazole ring (as in ) with a thiazole:

  • Increased LogP: +0.3–0.5 units, improving membrane permeability.

  • Reduced H-bond Acceptors: From 5 to 4, decreasing polar interactions .

  • Torsional Strain: Thiazole’s reduced ring strain may enhance metabolic stability .

Substituent Effects

  • Methoxy Positioning: Para substitution on phenyl enhances COX-II inhibition by 22% versus ortho .

  • Benzodioxole vs. Adamantyl: Benzodioxole improves aqueous solubility (≈15 mg/mL vs. 2 mg/mL) but reduces in vitro potency by 30% .

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